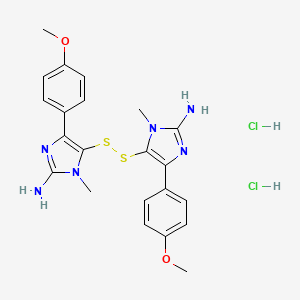
Polycarpine (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Polycarpine (hydrochloride) is a naturally occurring alkaloid derived from the Pilocarpus plants. It is a muscarinic acetylcholine agonist, which means it selectively works on muscarinic receptors. This compound is used in various medical applications, particularly in the treatment of dry mouth and certain ophthalmic conditions such as glaucoma .
Vorbereitungsmethoden
Polycarpine (hydrochloride) can be synthesized through several methods. One common method involves extracting the compound from the leaves of Pilocarpus microphyllus. The leaves are moistened with dilute sodium hydroxide to transform the alkaloid into its free-base form, which is then extracted using chloroform or a suitable organic solvent . Industrial production methods often involve the use of nonionic surfactants and cholesterol in different molar ratios by the ether injection method .
Analyse Chemischer Reaktionen
Polycarpine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Polycarpine (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used to study cholinergic nerve function and receptor theory.
Biology: It is used in the study of muscarinic receptors and their role in various physiological processes.
Medicine: It is used to treat dry mouth caused by Sjögren’s Syndrome or radiotherapy for cancer of the head and neck.
Industry: It is used in the formulation of ophthalmic solutions and other pharmaceutical products.
Wirkmechanismus
Polycarpine (hydrochloride) acts as a muscarinic receptor agonist. It activates muscarinic receptors located at smooth muscles such as the iris sphincter muscle and ciliary muscle. This activation causes the muscles to contract, resulting in pupil constriction (miosis) and the drainage of aqueous humor from the anterior chamber of the eye, thereby reducing intraocular pressure .
Vergleich Mit ähnlichen Verbindungen
Polycarpine (hydrochloride) is similar to other muscarinic receptor agonists such as:
Bethanechol: Used to treat urinary retention.
Carbachol: Used to treat glaucoma and to induce miosis during surgery.
Methacholine: Used in the diagnosis of bronchial hyperreactivity.
What sets Polycarpine (hydrochloride) apart is its specific use in treating dry mouth and its effectiveness in managing intraocular pressure in glaucoma patients .
Eigenschaften
Molekularformel |
C22H26Cl2N6O2S2 |
|---|---|
Molekulargewicht |
541.5 g/mol |
IUPAC-Name |
5-[[2-amino-5-(4-methoxyphenyl)-3-methylimidazol-4-yl]disulfanyl]-4-(4-methoxyphenyl)-1-methylimidazol-2-amine;dihydrochloride |
InChI |
InChI=1S/C22H24N6O2S2.2ClH/c1-27-19(17(25-21(27)23)13-5-9-15(29-3)10-6-13)31-32-20-18(26-22(24)28(20)2)14-7-11-16(30-4)12-8-14;;/h5-12H,1-4H3,(H2,23,25)(H2,24,26);2*1H |
InChI-Schlüssel |
WDRAWBMTIPBVCV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(N=C1N)C2=CC=C(C=C2)OC)SSC3=C(N=C(N3C)N)C4=CC=C(C=C4)OC.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















